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Compound of Interest

Compound Name: Hibiscetin heptamethyl ether

Cat. No.: B3034740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

hibiscetin heptamethyl ether, a naturally occurring polymethoxylated flavonoid. The

information presented herein is intended to support research and development efforts in the

fields of phytochemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties
Hibiscetin heptamethyl ether, also known as 3,5,7,8,3',4',5'-heptamethoxyflavone, is a

derivative of the flavonol hibiscetin, where all seven hydroxyl groups are replaced by methoxy

groups. Its chemical structure is provided below:

IUPAC Name: 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] Molecular

Formula: C₂₂H₂₄O₉[1] Molecular Weight: 432.42 g/mol [1] CAS Number: 21634-52-6[1]

This compound has been reported to be isolated from plants of the Murraya genus, such as

Murraya exotica L.[2]

Spectroscopic Data
The following tables summarize the available spectroscopic data for hibiscetin heptamethyl
ether.
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Mass Spectrometry
Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining

structural information through fragmentation analysis.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Data[1]

Parameter Value

Ionization Mode Positive

Precursor Ion ([M+H]⁺) m/z 433.149

Major Fragment Ions (MS²) from [M+H]⁺

m/z 403.102203 (Relative Abundance: 100)

m/z 433.149414 (Relative Abundance: 96.22)

m/z 434.152863 (Relative Abundance: 19.02)

m/z 183.028595 (Relative Abundance: 18.48)

m/z 418.125244 (Relative Abundance: 18.36)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data[1]

Technique Data Availability

GC-MS
A spectrum is available in the CD-323-0-0

database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural elucidation of organic molecules.

While a ¹³C NMR spectrum has been reported, the complete dataset is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data[1]
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Technique Data Availability

¹³C NMR
A spectrum is available, copyright of W. Robien,

Inst. of Org. Chem., Univ. of Vienna.

Note: Detailed chemical shifts (δ) and coupling constants (J) for ¹H NMR and ¹³C NMR are not

currently available in the public domain and would require access to the original research data

or re-acquisition of the spectra.

Other Spectroscopic Data
Comprehensive FT-IR and UV-Vis spectroscopic data for hibiscetin heptamethyl ether are

not readily available in the surveyed literature.

Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data are not

explicitly provided in the publicly accessible databases. However, general methodologies for

the spectroscopic analysis of flavonoids are well-established.

General Protocol for LC-MS Analysis of Flavonoids
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol, acetonitrile).

Chromatographic Separation: The sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system,

typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase

consisting of water (often with a formic acid or ammonium acetate additive) and an organic

solvent (e.g., acetonitrile or methanol) is commonly used to separate the analyte.

Mass Spectrometric Detection: The eluent from the chromatography column is introduced

into the mass spectrometer. For flavonoids, electrospray ionization (ESI) is a common

ionization technique. Data is acquired in both full scan mode to determine the parent ion

mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural

elucidation.
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General Protocol for NMR Spectroscopy of Flavonoids
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC)

spectra are acquired on a high-field NMR spectrometer.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like hibiscetin heptamethyl ether.
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Caption: Workflow for Natural Product Characterization.

Potential Signaling Pathway Involvement
While specific signaling pathways involving hibiscetin heptamethyl ether are not yet

elucidated, polymethoxylated flavonoids are known to exhibit a range of biological activities,

including anti-inflammatory and anti-cancer effects. A hypothetical signaling pathway that could

be investigated for this class of compounds is the NF-κB signaling pathway, which is a key

regulator of inflammation.
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Caption: Hypothetical Inhibition of NF-κB Pathway.

This guide serves as a repository of the currently available spectroscopic information for

hibiscetin heptamethyl ether. Further research is warranted to obtain a complete
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spectroscopic profile and to explore its biological activities and potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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